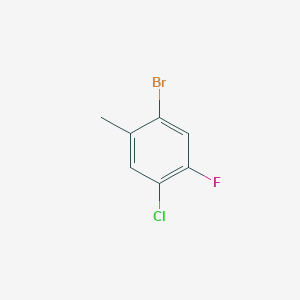
1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Übersicht
Beschreibung
1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a chemical compound with the molecular formula C7H5BrClF. It has a molecular weight of 223.47 . The compound is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-chloro-5-fluoro-2-methylbenzene is 1S/C7H5BrClF/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination
Electrochemical fluorination of aromatic compounds, including halobenzenes, has been studied for its mechanism and side-reactions. This process is significant for the production of fluorinated compounds, which have diverse applications in pharmaceuticals, agrochemicals, and material science (Horio et al., 1996).
SNAr Reactions
The influence of steric and electronic effects on the mechanism of SNAr reactions in dimethyl sulphoxide has been explored. This research provides insights into how different substituents on benzenes, such as bromo, chloro, and fluoro groups, affect nucleophilic aromatic substitution reactions, which are crucial in synthesizing many organic compounds (Onyido & Hirst, 1991).
Synthesis of Triazole Derivatives
Research on the synthesis of 1,2,3-triazole derivatives of uracil and thymine has shown potential applications in corrosion inhibition. This demonstrates the utility of halobenzene derivatives in creating compounds that protect metals against acidic corrosion, which is important for industrial applications (Negrón-Silva et al., 2013).
Vibrational Spectra Analysis
The study of vibrational spectra of halobenzene cations offers insights into the electronic structure of these molecules, which is relevant for understanding their reactivity and stability. Such studies are fundamental in the fields of spectroscopy and quantum chemistry (Kwon, Kim, & Kim, 2002).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H319, H315, H302, and H335, indicating that it can cause eye irritation, skin irritation, harm if swallowed, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338), washing with plenty of soap and water in case of skin contact (P302+P352), calling a POISON CENTER or doctor/physician if feeling unwell after ingestion (P301+P312), and removing victim to fresh air and keeping at rest in a position comfortable for breathing if inhaled (P304+P340) .
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYAOPGWEAILOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716484 | |
| Record name | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-5-fluoro-2-methylbenzene | |
CAS RN |
1067882-53-4 | |
| Record name | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
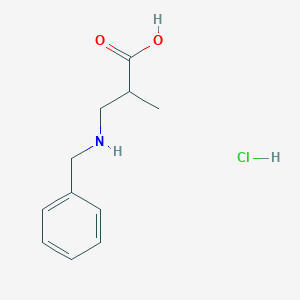
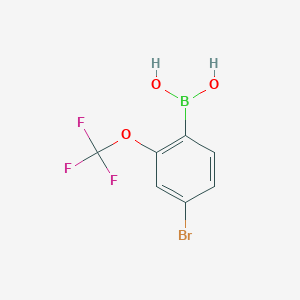
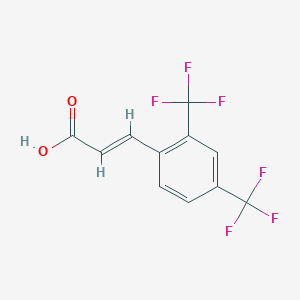
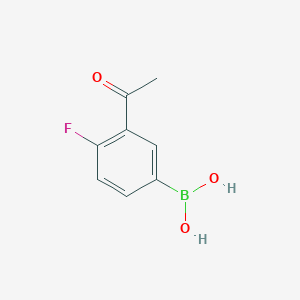
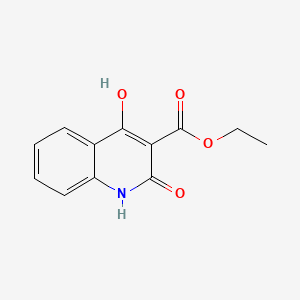
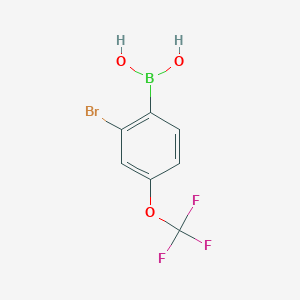
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
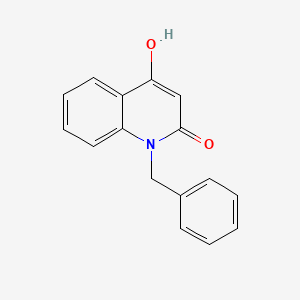
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
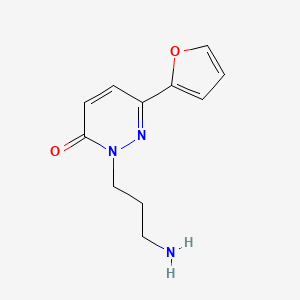
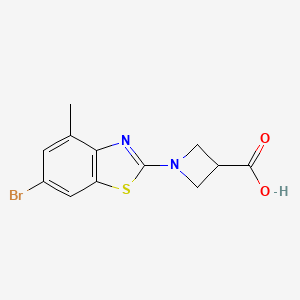
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)